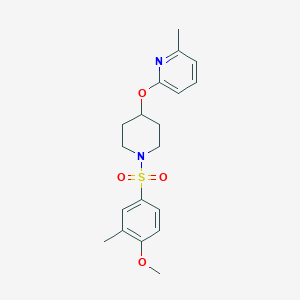
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine is a synthetic organic molecule characterized by its complex structure, which includes a pyridine ring, a piperidine moiety, and a sulfonyl group. This unique combination of functional groups suggests potential biological activity, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H25N3O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be depicted as follows:
| Component | Structure |
|---|---|
| Pyridine Ring | Pyridine |
| Piperidine Moiety | Piperidine |
| Sulfonyl Group | Sulfonyl |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group may enhance binding affinity through strong interactions with protein structures, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity: Compounds containing sulfonyl and piperidine groups have shown promising results against various bacterial strains and fungi.
- Antiviral Properties: Some derivatives have been evaluated for their ability to inhibit viral replication, particularly in the context of diseases like measles.
- Enzyme Inhibition: There is evidence suggesting that related compounds inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway.
Case Studies
-
Dihydroorotate Dehydrogenase Inhibition:
A study demonstrated that similar piperidine derivatives effectively inhibited DHODH, leading to reduced viral replication in cell-based assays. This suggests potential applications in immunosuppressive therapies or antiviral drug development . -
Antimicrobial Evaluation:
Another investigation focused on sulfonamide derivatives, revealing significant antimicrobial activity against several pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties and potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Methoxy-3-nitrophenyl)sulfonylpiperidine | Structure | Nitro group enhances reactivity. |
| 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline | Structure | Quinoline core increases bioactivity. |
属性
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-13-17(7-8-18(14)24-3)26(22,23)21-11-9-16(10-12-21)25-19-6-4-5-15(2)20-19/h4-8,13,16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULBQXGRAHAHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













